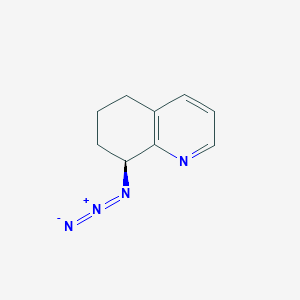

(8S)-8-azido-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S)-8-azido-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRZQMSCHXLGEU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8s 8 Azido 5,6,7,8 Tetrahydroquinoline

Stereoselective Synthesis of 8-Substituted Tetrahydroquinolines as Precursors

The cornerstone of synthesizing the target azide (B81097) is the efficient and stereoselective preparation of a chiral precursor, typically an alcohol, which can be subsequently converted to the azide with predictable stereochemistry.

Enantioselective Approaches to (S)-5,6,7,8-tetrahydroquinolin-8-ol

A highly effective and widely adopted method for obtaining enantiopure (S)-5,6,7,8-tetrahydroquinolin-8-ol is through the enzymatic dynamic kinetic resolution (DKR) of its racemic form. This chemoenzymatic approach overcomes the 50% theoretical yield limit of standard kinetic resolutions.

The process typically employs Lipase (B570770) B from Candida antarctica (CALB), a robust and highly stereoselective biocatalyst. mdpi.comnih.gov In the presence of an acyl donor like vinyl acetate (B1210297), the lipase selectively acetylates the (R)-enantiomer of the alcohol, leaving the desired (S)-enantiomer unreacted. mdpi.comresearchgate.net Concurrently, a racemization catalyst, often a ruthenium complex, continuously converts the unreacted (S)-alcohol back into the racemic mixture, allowing the enzymatic acylation to proceed to high conversion. acs.orgdiva-portal.org However, for the resolution of 8-amino-5,6,7,8-tetrahydroquinoline, a spontaneous racemization pathway has been observed in the presence of CALB alone, obviating the need for a metal catalyst. nih.gov This DKR process is notable for its high yields and excellent enantiomeric purity. mdpi.com

| Enzyme | Acyl Donor | Product | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Candida antarctica Lipase B | Vinyl Acetate | (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88% | >99% |

| Candida antarctica Lipase B | Vinyl Acetate | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% | >99% |

Derivatization from Chiral Alcohol Precursors via Stereospecific Transformation

Once the enantiopure (S)-5,6,7,8-tetrahydroquinolin-8-ol is obtained, the hydroxyl group must be converted into a suitable leaving group to facilitate the subsequent nucleophilic substitution by the azide anion. This derivatization must proceed without affecting the stereocenter.

A common and effective strategy is the conversion of the alcohol to a sulfonate ester, such as a mesylate or tosylate. The reaction of (S)-5,6,7,8-tetrahydroquinolin-8-ol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) cleanly converts the hydroxyl group into a mesylate. This transformation activates the C8 position for a subsequent S(_N)2 reaction, which is a stereospecific process. researchgate.net This activation is a critical step that sets the stage for the introduction of the azide moiety with a predictable inversion of stereochemistry. researchgate.net

Introduction of the Azide Moiety with Stereochemical Control

With a suitable chiral precursor in hand, the azide group can be introduced. The chosen method must ensure that the stereochemical integrity of the C8 position is controlled, typically through a complete inversion of configuration.

Nucleophilic Substitution Reactions with Azide Anions

The introduction of the azide group is most commonly achieved via a nucleophilic substitution reaction. Two prominent methods are employed: a classic S(_N)2 reaction on an activated substrate and the Mitsunobu reaction.

S(_N)2 Reaction on a Sulfonate Ester : Following the derivatization of the chiral alcohol to a mesylate, the substrate is treated with an azide salt, such as sodium azide (NaN(_3)). The azide anion acts as a potent nucleophile, displacing the mesylate leaving group in a bimolecular nucleophilic substitution (S(_N)2) mechanism. This reaction proceeds with a complete inversion of configuration at the stereocenter. Thus, starting from (R)-5,6,7,8-tetrahydroquinolin-8-ol yields the (S)-azide product in an enantiomerically pure form. researchgate.net

Mitsunobu Reaction : The Mitsunobu reaction offers a powerful one-pot alternative for converting a secondary alcohol directly into an azide with stereochemical inversion. organic-chemistry.org This reaction involves treating the alcohol with a phosphine, typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source like hydrazoic acid (HN(_3)) or diphenylphosphoryl azide (DPPA). wikipedia.orgnih.gov The reaction mechanism involves the activation of the hydroxyl group by the phosphine, leading to its displacement by the azide nucleophile in a process that results in clean inversion of stereochemistry. organic-chemistry.orgnih.gov

| Method | Starting Material | Key Reagents | Stereochemical Outcome | Advantages |

|---|---|---|---|---|

| SN2 on Mesylate | Chiral Alcohol | 1. MsCl, Et3N 2. NaN3 | Inversion | Reliable, uses common reagents. researchgate.net |

| Mitsunobu Reaction | Chiral Alcohol | PPh3, DEAD/DIAD, HN3 or (PhO)2P(O)N3 | Inversion | One-pot procedure from the alcohol. organic-chemistry.orgnih.gov |

Tandem Allylic Azide Rearrangement/Friedel-Crafts Alkylation for Azido-Tetrahydroquinoline Formation

A more complex and advanced strategy for synthesizing azido-tetrahydroquinoline derivatives involves a tandem reaction sequence combining an allylic azide rearrangement with an intramolecular Friedel-Crafts alkylation. nih.govresearchgate.net This method constructs the heterocyclic ring and introduces the azide group in a single, highly stereoselective step. lookchem.com

The process begins with an aniline-derived allylic azide. researchgate.net Upon treatment with a catalyst, such as a silver salt (e.g., AgSbF(_6)), the allylic azide undergoes a nih.govnih.gov-sigmatropic rearrangement. This rearrangement dynamically resolves a mixture of equilibrating azide isomers by forming a reactive allylic electrophile. nih.gov This electrophile is then immediately trapped by the pendant aromatic ring in an intramolecular Friedel-Crafts alkylation, forming the tetrahydroquinoline ring system. This cascade reaction has been shown to produce 3-azido-tetrahydroquinolines with excellent yields and high diastereoselectivity. nih.govresearchgate.net

Kinetic Resolution Strategies for Enantiopure Azido-Tetrahydroquinolines

While the most direct route to enantiopure (8S)-8-azido-5,6,7,8-tetrahydroquinoline involves starting from an enantiopure precursor, an alternative approach is to synthesize the azide as a racemic mixture and then resolve the enantiomers. Kinetic resolution is a powerful strategy for this purpose.

A particularly effective method is chemoenzymatic dynamic kinetic resolution (DKR), which has been successfully applied to various β-azido alcohols. organic-chemistry.orgnih.gov This strategy can be adapted for racemic 8-azido-5,6,7,8-tetrahydroquinoline. The process combines two simultaneous catalytic cycles:

Enzymatic Kinetic Resolution (KR) : A lipase, such as Candida antarctica Lipase B (CALB), selectively catalyzes the acylation of one enantiomer of the racemic azide (or a precursor alcohol) at a much faster rate than the other. organic-chemistry.orgresearchgate.net

In Situ Racemization : A metal catalyst, typically a ruthenium complex, concurrently racemizes the slower-reacting enantiomer. diva-portal.orgorganic-chemistry.org This ensures that the substrate for the enzymatic resolution is continuously replenished, allowing for a theoretical yield of 100% for a single enantiomer of the product. organic-chemistry.orgnih.gov

This combination of a highly selective enzyme and an efficient racemization catalyst allows for the transformation of a racemic mixture into a single, enantiomerically pure product in high yield and with excellent enantiomeric excess. nih.gov

| Component | Function | Example |

|---|---|---|

| Substrate | Racemic mixture to be resolved | (±)-8-azido-5,6,7,8-tetrahydroquinolin-X-ol |

| Biocatalyst | Enantioselective acylation | Immobilized Candida antarctica Lipase B (Novozym 435) |

| Racemization Catalyst | In situ racemization of the unreacted enantiomer | Ruthenium complex (e.g., Shvo's catalyst) |

| Acyl Donor | Provides the acetyl group for the enzymatic reaction | Vinyl acetate or p-chlorophenyl acetate |

Green Chemistry Approaches in Azido-Tetrahydroquinoline Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of complex molecules like this compound. These methodologies prioritize the use of environmentally benign reagents, solvents, and catalysts, aiming to reduce waste and enhance energy efficiency. A prominent green strategy for obtaining enantiomerically pure 8-substituted tetrahydroquinolines involves a chemoenzymatic approach, which couples the high selectivity of enzymes with traditional chemical transformations.

One of the key green methodologies is the use of lipases for the kinetic resolution of racemic precursors. For instance, the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are precursors to the corresponding azides, has been achieved using a lipase from Candida antarctica. nih.gov This enzymatic process allows for the efficient separation of enantiomers, a crucial step in obtaining the desired stereochemistry of the final product.

The synthesis of the enantiomerically pure azide can be achieved starting from racemic 5,6,7,8-tetrahydroquinolin-8-ol. nih.govresearchgate.net This racemic alcohol undergoes a lipase-catalyzed kinetic acetylation. This process selectively acetylates one enantiomer, allowing for the separation of the acetylated product from the unreacted alcohol. For example, to obtain the precursor for this compound, the (R)-5,6,7,8-tetrahydroquinolin-8-ol is required. This can be isolated after the enzymatic acetylation of the (S)-enantiomer.

Following the enzymatic resolution and separation, the desired (R)-alcohol is then subjected to a two-step chemical transformation. First, it is mesylated, followed by a substitution reaction with an azide anion. researchgate.net This nucleophilic substitution typically proceeds with an inversion of configuration, yielding the target this compound. This chemoenzymatic route is considered a green approach because it utilizes a biocatalyst, which operates under mild conditions and reduces the need for chiral resolving agents that generate stoichiometric waste.

| Step | Reagents and Conditions | Product | Yield | Reference |

| Enzymatic Kinetic Resolution | Racemic 5,6,7,8-tetrahydroquinolin-8-ol, vinyl acetate, lipase from Candida antarctica, i-Pr₂O, 60 °C | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol | 86% (acetate), 88% (alcohol) | nih.gov |

| Hydrolysis | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, K₂CO₃, MeOH, room temperature | (R)-5,6,7,8-tetrahydroquinolin-8-ol | 88% | nih.gov |

| Azidation | (R)-5,6,7,8-tetrahydroquinolin-8-ol, MsCl, DMAP, NaN₃, CH₂Cl₂ | (S)-8-azido-5,6,7,8-tetrahydroquinoline | Not specified, but analogous reactions yield good results. | nih.govresearchgate.net |

Chemical Transformations and Reactivity Profiles of 8s 8 Azido 5,6,7,8 Tetrahydroquinoline

Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) with (8S)-8-azido-5,6,7,8-tetrahydroquinoline

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org This reaction is prized for its operational simplicity, high yields, and tolerance of a wide array of functional groups. nih.gov In the context of chiral azides such as this compound, the CuAAC reaction offers a powerful method for the synthesis of enantiomerically enriched triazoles, which are valuable motifs in medicinal chemistry and materials science.

The general transformation involves the reaction of the chiral azide with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction proceeds under mild conditions, often at room temperature in various solvents, including aqueous mixtures.

| Chiral Azide | Alkyne | Catalyst System | Yield of Triazole (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| (1-azidoethyl)benzene | Phenylacetylene | CuSO4·5H2O, Sodium Ascorbate | 95 | >99:1 | nih.gov |

| 1-azido-1-phenylethane | 1-ethynyl-4-fluorobenzene | CuI, (R,R)-Ph-BOX | 88 | 97:3 | nih.gov |

| 1-azidoindan | Propargyl alcohol | [Cu(CH3CN)4]PF6, Ligand | 92 | 95:5 | nih.gov |

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org In the case of enantioselective CuAAC reactions involving chiral azides, two primary strategies are employed: kinetic resolution and desymmetrization. researchgate.netnih.gov

In a kinetic resolution scenario, a racemic mixture of a chiral azide is reacted with a substoichiometric amount of an alkyne in the presence of a chiral copper catalyst. One enantiomer of the azide reacts preferentially, leading to the formation of an enantioenriched triazole and leaving behind the unreacted, also enantioenriched, azide. This approach is effective for separating enantiomers and producing chiral triazoles. nih.gov

Desymmetrization, on the other hand, involves a prochiral starting material with two azide groups. The chiral catalyst directs the reaction to one of these groups, resulting in a chiral product. While not directly applicable to this compound, this strategy highlights the sophisticated level of stereocontrol achievable in CuAAC reactions. researchgate.net

For a pre-existing chiral center, as in this compound, the focus is on transferring the stereochemical information from the azide to the triazole product without racemization. The copper-catalyzed reaction is known to proceed under mild conditions that typically preserve the stereointegrity of the chiral center.

A hallmark of the CuAAC reaction is its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This is a direct consequence of the reaction mechanism, which proceeds through a six-membered copper-triazolide intermediate. mdpi.com The alternative 1,5-regioisomer is generally not observed in significant amounts under standard CuAAC conditions.

The stereochemical outcome of the reaction with an enantiomerically pure chiral azide like this compound is the retention of the original stereochemistry at the chiral center. The cycloaddition occurs at the azide moiety, which is remote from the stereogenic carbon, and the reaction conditions are not harsh enough to cause epimerization. Therefore, the reaction of this compound with an alkyne via CuAAC is expected to produce the corresponding (S)-1-(5,6,7,8-tetrahydroquinolin-8-yl)-1,2,3-triazole derivative with high fidelity.

Other Azide-Mediated Cycloaddition Reactions (e.g., Strain-Promoted Azide-Alkyne Cycloaddition)

Beyond the copper-catalyzed reaction, azides can participate in other cycloaddition reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a metal catalyst and is driven by the release of ring strain in a highly strained cyclooctyne. rsc.orgnih.govmagtech.com.cn SPAAC is particularly valuable in biological applications where the toxicity of copper is a concern. nih.gov

While there is no specific literature detailing the use of this compound in SPAAC, it is expected to be a competent reaction partner. The reactivity in SPAAC is primarily governed by the electronic properties of the azide and the strain of the cyclooctyne. The reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), would be expected to yield the corresponding triazole product.

Reductive Transformations of the Azide Group to Amines

The azide group is a versatile functional group that can be readily reduced to a primary amine. This transformation is a key step in the synthesis of many biologically active molecules and chiral ligands. researchgate.net For this compound, this reduction provides direct access to the corresponding enantiomerically pure (8S)-8-amino-5,6,7,8-tetrahydroquinoline.

A common and efficient method for this reduction is catalytic hydrogenation. nih.gov The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. mdpi.com This method is known for its high yields and clean conversion, with dinitrogen as the only byproduct.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-8-azido-5,6,7,8-tetrahydroquinoline | H2, 10% Pd/C, Ethanol, rt | (S)-8-amino-5,6,7,8-tetrahydroquinoline | Not reported | mdpi.com |

The resulting (8S)-8-amino-5,6,7,8-tetrahydroquinoline is a valuable chiral diamine ligand precursor, which has been used in asymmetric catalysis. mdpi.comnih.govunimi.it

Further Derivatization of the Tetrahydroquinoline Nitrogen and Aromatic Ring

The 5,6,7,8-tetrahydroquinoline (B84679) scaffold offers multiple sites for further functionalization, allowing for the synthesis of a diverse library of compounds. Following the transformation of the azide group, both the newly formed amine and the heterocyclic ring system are amenable to derivatization.

The secondary amine within the tetrahydroquinoline ring can undergo N-alkylation or N-acylation reactions. These reactions can be used to introduce a variety of substituents, modulating the steric and electronic properties of the molecule.

The aromatic portion of the tetrahydroquinoline ring is susceptible to electrophilic aromatic substitution. arsdcollege.ac.in Due to the directing effect of the fused saturated nitrogen-containing ring, electrophilic attack is generally favored at positions 5 and 8. quimicaorganica.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The presence of substituents on the aromatic ring can further influence the regioselectivity of these reactions. The 8-amino group, being an activating group, would further direct electrophiles to the ortho and para positions (positions 7 and 5, respectively).

Furthermore, the 8-amino group itself can be readily derivatized. For instance, it can be converted into amides, sulfonamides, or used in the formation of imines. This versatility makes (8S)-8-amino-5,6,7,8-tetrahydroquinoline a valuable intermediate for the synthesis of complex chiral molecules with potential applications in catalysis and medicinal chemistry. google.com

Strategic Applications of 8s 8 Azido 5,6,7,8 Tetrahydroquinoline in Target Oriented Synthesis

Construction of Chiral Heterocyclic Scaffolds

The inherent chirality of (8S)-8-azido-5,6,7,8-tetrahydroquinoline makes it an excellent starting material for the enantioselective synthesis of more complex heterocyclic systems. The azido (B1232118) group serves as a versatile handle for a variety of chemical transformations, most notably for the introduction of nitrogen-containing heterocycles.

Synthesis of Enantiopure Triazole-Fused Tetrahydroquinolines

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles. interchim.com The this compound is an ideal substrate for this transformation, enabling the synthesis of enantiopure triazole-fused tetrahydroquinoline scaffolds. This reaction can be performed both intermolecularly with a variety of alkynes or intramolecularly, leading to the formation of fused polycyclic systems.

The intramolecular azide-alkyne cycloaddition (IAAC) of derivatives of this compound, where an alkyne moiety is tethered to the tetrahydroquinoline core, provides a direct route to novel, rigid, and stereochemically defined tricyclic and tetracyclic frameworks. mdpi.com These fused systems are of significant interest in medicinal chemistry due to their conformational constraints, which can lead to enhanced binding affinity and selectivity for biological targets. The reaction proceeds with high efficiency and complete control of stereochemistry, preserving the chirality of the starting material.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| This compound derivative with tethered alkyne | - | Heat or Cu(I)/Ru(II) catalyst | Enantiopure triazole-fused tetrahydroquinoline | mdpi.com |

| This compound | Terminal Alkyne | Cu(I) catalyst | 1,4-disubstituted triazole derivative | interchim.com |

| This compound | Internal Alkyne | Ru(II) catalyst | 1,5-disubstituted triazole derivative | mdpi.com |

Role as a Chiral Building Block for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. cam.ac.uk Chiral building blocks are of paramount importance in DOS as they introduce stereochemical complexity, a key feature of biologically active molecules. This compound is an exemplary chiral building block for DOS due to its rigid bicyclic scaffold and the synthetically versatile azide (B81097) handle.

Starting from this single chiral precursor, a multitude of diverse molecular scaffolds can be generated. The azide group can be readily transformed into a triazole ring with a wide array of substituents by employing different alkynes in a click reaction. Furthermore, the tetrahydroquinoline core can be functionalized at various positions, and the azide can be reduced to an amine to enable a different set of chemical transformations. This multi-faceted reactivity allows for the rapid and efficient generation of a library of compounds with significant structural and stereochemical diversity, all originating from a common chiral starting material. While the direct use of this compound in a large-scale DOS library synthesis has not been explicitly detailed in the reviewed literature, the principles of DOS strongly support its potential in this area. The synthesis of diverse tetrahydroquinoline scaffolds through multicomponent reactions has been demonstrated, showcasing the utility of this core structure in generating molecular diversity. nih.gov

Development of Molecular Probes and Conjugates via Click Chemistry

The bioorthogonal nature of the azide-alkyne click reaction makes it an ideal tool for the development of molecular probes and for the bioconjugation of small molecules to larger biomolecules such as proteins and nucleic acids. nih.gov The this compound can be readily incorporated into such systems, where the tetrahydroquinoline moiety can act as a recognition element for a biological target, and the azide serves as a chemical handle for attaching a reporter group (e.g., a fluorophore) or for conjugation to a biological macromolecule.

For example, a fluorescent dye functionalized with an alkyne can be "clicked" onto this compound to generate a fluorescent probe. Such probes can be used to study the localization and interactions of the tetrahydroquinoline scaffold within biological systems. The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for these conjugations, which is particularly advantageous for in vivo applications where the toxicity of copper is a concern. nih.gov The development of fluorescent probes based on the related 8-aminoquinoline (B160924) scaffold highlights the potential of this class of compounds in chemical biology.

| Application | Reaction Type | Attached Moiety | Purpose | Ref. |

| Fluorescent Probe Synthesis | Click Chemistry (CuAAC or SPAAC) | Alkyne-functionalized fluorophore | Cellular imaging and target identification | nih.gov |

| Bioconjugation | Click Chemistry (CuAAC or SPAAC) | Alkyne-modified biomolecule | Studying molecular interactions | researchgate.net |

Medicinal Chemistry Implications and Scaffold Design Leveraging the Tetrahydroquinoline Core

The Tetrahydroquinoline Scaffold as a Privileged Structure in Drug Discovery

In the field of drug discovery, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a variety of therapeutic agents. The tetrahydroquinoline nucleus, along with its isomer tetrahydroisoquinoline, is widely regarded as such a scaffold. nih.govsigmaaldrich.comnih.gov This assertion is supported by the extensive presence of this heterocyclic system in numerous natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities. researchgate.net

The utility of the tetrahydroquinoline scaffold spans a remarkable range of therapeutic areas. Derivatives have been identified with potent anti-cancer, anti-inflammatory, anti-parasitic, anti-diabetic, antioxidant, and anti-HIV properties. researchgate.net For instance, the scaffold has been effectively employed as a core structure for the development of mammalian Target of Rapamycin (mTOR) inhibitors for the treatment of lung cancer. researchgate.net Furthermore, its structural features are integral to compounds designed to inhibit lysine-specific demethylase 1 (LSD1), a significant target in oncology. enamine.net

The privileged nature of this scaffold can be attributed to several key factors:

Three-Dimensionality: The non-planar, saturated portion of the ring system allows for the precise spatial orientation of substituents, enabling tailored interactions with the complex three-dimensional binding sites of biological macromolecules like enzymes and receptors.

Synthetic Tractability: The tetrahydroquinoline core can be synthesized and functionalized through a variety of well-established chemical reactions, permitting the systematic modification of the scaffold to explore structure-activity relationships. nih.govnih.gov

Physicochemical Properties: The scaffold provides a balance of lipophilicity and hydrophilicity that can be fine-tuned through substitution to optimize the pharmacokinetic properties of a drug candidate, such as absorption, distribution, metabolism, and excretion (ADME).

These characteristics make the tetrahydroquinoline framework a robust and efficient starting point for the design of new libraries of compounds aimed at a diverse set of biological targets.

Design Principles for Incorporating (8S)-8-azido-5,6,7,8-tetrahydroquinoline into Potential Bioactive Molecules

The compound this compound introduces a strategically placed azido (B1232118) (-N₃) group with a defined stereochemistry ((S)-configuration) at the 8-position. This functional group is not merely a passive substituent; it is a versatile chemical handle that enables several powerful design strategies in medicinal chemistry.

Click Chemistry for Molecular Assembly: The most prominent application of the azido group in modern drug discovery is its role in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". csmres.co.ukitmedicalteam.pl This reaction allows for the covalent ligation of an azide-containing molecule (like this compound) to a molecule bearing a terminal alkyne. The key advantages of this approach include:

High Efficiency and Yield: The reaction is known for its high yields and reliability across a wide range of substrates. sigmaaldrich.comenamine.net

Biocompatibility: The reaction conditions are mild and can often be performed in aqueous media, making it suitable for the modification of complex molecules. sigmaaldrich.com

Specificity: The azide (B81097) and alkyne groups are bioorthogonal, meaning they react specifically with each other without interfering with other functional groups present in the molecules. itmedicalteam.pl

This principle allows this compound to serve as a modular building block. It can be "clicked" onto a diverse array of alkyne-containing fragments—pharmacophores, linkers, or solubilizing groups—to rapidly generate large libraries of novel, complex molecules for high-throughput screening. itmedicalteam.pl The resulting 1,2,3-triazole ring formed in the reaction is chemically stable and can act as a rigid linker connecting the tetrahydroquinoline scaffold to another part of the molecule. sigmaaldrich.com

The Azido Group as a Pharmacophore or Prodrug Moiety: Beyond its role in synthesis, the azido group itself can have direct implications for biological activity.

Bioisosteric Replacement: The azido group can be considered a bioisostere of other functional groups. For example, the replacement of an amino group with an azido group in the anticancer agent doxorubicin (B1662922) was shown to help overcome P-glycoprotein-mediated drug resistance. nih.gov The antiviral drug zidovudine (B1683550) (AZT) is a well-known example of a therapeutic agent containing an azido group. wikipedia.orggoogle.com

Prodrug Strategy: Organic azides can be designed as prodrugs that are reduced in vivo to the corresponding active amine. This strategy can potentially increase a drug's metabolic stability, improve its half-life, and enhance its ability to penetrate lipophilic barriers such as the blood-brain barrier. google.com

Masked Amine for Sequential Functionalization: The azido group can also be viewed as a protected or "masked" amine. It is relatively inert to many reaction conditions but can be selectively reduced to a primary amine using methods like the Staudinger reaction or catalytic hydrogenation. wikipedia.org This allows for a multi-step synthetic strategy where the azide is first used in a click reaction, and then, at a later stage, reduced to an amine for further derivatization, adding another layer of complexity and functionality to the molecule.

The defined (S)-stereochemistry at the C8 position is crucial, as biological targets are chiral, and the specific spatial arrangement of the azido group will dictate how the final molecule interacts with its target, influencing both potency and selectivity.

Structure-Activity Relationship (SAR) Considerations for Tetrahydroquinoline Derivatives

The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature, position, and orientation of substituents on the heterocyclic ring system. Understanding the Structure-Activity Relationships (SAR) is fundamental to optimizing lead compounds into viable drug candidates. nih.gov SAR studies on this scaffold have revealed several key trends across different biological targets.

Impact of Lipophilicity: A common theme in the SAR of tetrahydroquinoline derivatives is the influence of lipophilicity (often measured as clogP). In a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a general trend of improved potency was observed with increasing lipophilicity. mdpi.com However, this relationship is not always linear, and excessively high lipophilicity can negatively impact solubility and other pharmacokinetic properties.

Positional Substitution: The effect of a substituent is highly dependent on its location on the scaffold.

N1-Position: The nitrogen atom is a common site for modification. Its basicity can be modulated, and various alkyl or aryl groups can be introduced to probe interactions with the target protein.

Aromatic Ring (C5-C8): Substitutions on the benzo portion of the scaffold significantly influence activity. For anti-tuberculosis agents, large lipophilic substituents at the 5-position (such as a benzyl (B1604629) group) were well-tolerated, while an N-methylpiperazine group was the preferred substituent at the 8-position. mdpi.com

Saturated Ring (C2-C4): Modifications in this region are less common but can be used to alter the conformation of the ring and the spatial projection of other substituents.

Nature of Substituents and Linkers: The type of functional group introduced is critical. For inhibitors targeting the LFA-1/ICAM-1 interaction, the SAR of the α-amino acid residue attached to the tetrahydroisoquinoline core was explored, identifying novel heteroaryl-bearing amino acids that improved potency. csmres.co.uk In another study, the introduction of a -NH₂ group into tetrahydroquinoline derivatives targeting LSD1 enhanced hydrogen bonding interactions with key amino acid residues (Asp555, Phe538) in the target's binding pocket, improving stability and activity. enamine.net

The linker connecting the tetrahydroquinoline core to other pharmacophoric elements is also a key determinant of activity. For the anti-tuberculosis compounds, linkers such as -CH₂- or -CONH- were found to be more effective than -CO- or -COCH₂- linkers. mdpi.com

The table below summarizes selected SAR findings for tetrahydroquinoline and tetrahydroisoquinoline derivatives, illustrating how structural modifications impact biological activity against various targets.

| Scaffold Position | Modification | Target/Assay | SAR Observation | Reference |

| General | Increased Lipophilicity (clogP) | M. tuberculosis | Broadly correlated with increased potency (lower MIC). | mdpi.com |

| C5-Position (THIQ) | Large, lipophilic groups (e.g., Benzyl) | M. tuberculosis | Well-tolerated, maintained or improved activity. | mdpi.com |

| C8-Position (THIQ) | N-methylpiperazine | M. tuberculosis | Identified as a preferred substituent for potency. | mdpi.com |

| C7-Position (THIQ) | Linker type (-CH₂- or -CONH-) | M. tuberculosis | More effective than -CO- or -COCH₂- linkers. | mdpi.com |

| General (THQ) | Introduction of -NH₂ group | LSD1 Inhibition | Enhanced hydrogen bonding with Asp555, Phe538; improved binding. | enamine.net |

| "Right-wing" (THIQ) | Substituted α-amino acids | LFA-1/ICAM-1 Antagonism | Heteroaryl-bearing α-amino acids improved potency. | csmres.co.uk |

This table presents a generalized summary. For detailed SAR, please consult the referenced literature.

These examples underscore the importance of systematic structural modification and the valuable insights gained from SAR studies. Incorporating the (8S)-8-azido group provides a powerful tool to further expand these studies, allowing for the attachment of a vast array of chemical functionalities at a specific, stereochemically defined position to probe interactions with biological targets and optimize therapeutic potential.

Advanced Characterization and Computational Studies of 8s 8 Azido 5,6,7,8 Tetrahydroquinoline and Its Derivatives

Spectroscopic Methods for Stereochemical Assignment and Purity Assessment

The unambiguous determination of the stereochemistry and the assessment of enantiomeric and chemical purity of (8S)-8-azido-5,6,7,8-tetrahydroquinoline are critical aspects of its characterization. This is achieved through a combination of spectroscopic and chromatographic techniques. The synthesis of this compound typically proceeds via a nucleophilic substitution reaction on a chiral precursor, such as (R)-5,6,7,8-tetrahydroquinolin-8-ol, where the hydroxyl group is first converted to a good leaving group (e.g., a mesylate) and then displaced by an azide (B81097) anion. nih.gov This SN2 reaction occurs with a complete inversion of configuration at the stereocenter, a key feature confirmed by these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for confirming the structural integrity of the molecule. While specific spectral data for the title compound is not widely published, expected chemical shifts for its protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on data from related tetrahydroquinoline derivatives. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 8.3 - 8.5 (d) | 148 - 150 |

| 3 | 7.0 - 7.2 (t) | 121 - 123 |

| 4 | 7.4 - 7.6 (d) | 136 - 138 |

| 4a | - | 128 - 130 |

| 5 | 2.8 - 3.0 (m) | 28 - 30 |

| 6 | 1.8 - 2.0 (m) | 20 - 22 |

| 7 | 2.0 - 2.2 (m) | 29 - 31 |

| 8 | 4.0 - 4.2 (t) | 58 - 60 |

| 8a | - | 145 - 147 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition C₉H₁₀N₄.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution. Polysaccharide-based chiral stationary phases are commonly used for the separation of a wide range of chiral compounds. By comparing the retention time of the synthesized product with that of a racemic standard, the enantiomeric excess (e.e.) can be accurately determined.

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the reaction mechanism and the origins of stereoselectivity in the synthesis of this compound. researchgate.netresearchgate.net The formation of this azide from its corresponding alcohol precursor via mesylation and subsequent azide substitution is a classic example of an SN2 reaction.

DFT calculations can be used to model the entire reaction pathway, including the reactants, transition states, and products. rsc.org By calculating the potential energy surface, the activation energy barrier for the nucleophilic attack of the azide ion on the carbon bearing the mesylate group can be determined. These calculations can elucidate why the reaction proceeds via an SN2 mechanism rather than an SN1 mechanism. researchgate.net

The stereoselectivity of the reaction, specifically the inversion of configuration at the C8 position, is a hallmark of the SN2 mechanism. DFT studies can model the geometry of the transition state, which typically involves a pentacoordinate carbon atom where the incoming nucleophile (azide) and the leaving group (mesylate) are in apical positions, leading to the observed inversion of stereochemistry. mdpi.com The calculated energy difference between the transition states leading to inversion versus retention of configuration would overwhelmingly favor the inversion pathway, thus providing a quantitative explanation for the high stereospecificity of the reaction.

Interactive Data Table: Key Parameters from a Hypothetical DFT Study of the Azide Substitution

| Parameter | Description | Calculated Value (Hypothetical) |

| Activation Energy (ΔG‡) | The energy barrier for the SN2 transition state. | 15 - 25 kcal/mol |

| Reaction Energy (ΔG) | The overall free energy change of the reaction. | -10 to -20 kcal/mol (exergonic) |

| C-N bond length (TS) | The forming bond between the azide nitrogen and C8 in the transition state. | ~2.2 Å |

| C-O bond length (TS) | The breaking bond between C8 and the mesylate oxygen in the transition state. | ~2.1 Å |

These computational models not only corroborate experimental findings but also provide a predictive tool for designing new synthetic routes and understanding the factors that control stereochemical outcomes in related reactions.

Conformational Analysis and Stereoelectronic Effects

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. The partially saturated six-membered ring of the tetrahydroquinoline system can adopt several conformations, with the chair conformation being the most stable, analogous to cyclohexane. pitt.edu

In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. For the 8-azido substituent, there are two possible chair conformations that are in equilibrium through a process of ring flipping. The preferred conformation will be the one that minimizes steric strain. Generally, bulky substituents prefer to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. msu.ru

Stereoelectronic effects also play a crucial role in determining the conformational preference and reactivity of the molecule. wikipedia.org These effects arise from the interaction between electron orbitals. In the case of the 8-azido substituent, hyperconjugation effects can influence the stability of different conformations. For instance, an interaction between the lone pair of electrons on a nitrogen atom and an adjacent anti-bonding sigma orbital (σ*) can stabilize a particular conformation. The orientation of the azide group relative to the rest of the ring system will dictate the extent of these stabilizing or destabilizing stereoelectronic interactions.

Specifically, the anomeric effect, a type of stereoelectronic effect, might be considered, involving the interaction of the nitrogen lone pairs of the pyridine ring with the σ* orbital of the C-N₃ bond. The stability of the axial versus equatorial conformer of the azide group will be a balance between steric hindrance and these subtle, yet significant, stereoelectronic interactions. researchgate.netsemanticscholar.org Computational modeling is an essential tool for dissecting these competing effects and predicting the lowest energy conformation of the molecule.

Future Perspectives in Azido Tetrahydroquinoline Research

Innovations in Asymmetric Synthesis of Azido-Tetrahydroquinolines

The generation of enantiomerically pure (8S)-8-azido-5,6,7,8-tetrahydroquinoline is fundamental to its application. While established methods exist, future innovations will likely focus on enhancing efficiency, scalability, and versatility.

One promising strategy involves the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol. researchgate.net This enzymatic resolution effectively separates the enantiomers, yielding (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline. The desired (8S)-azido derivative can then be obtained from the corresponding (R)-alcohol via mesylation and subsequent SN2 substitution with an azide (B81097) anion, which proceeds with a complete inversion of configuration. researchgate.net Research into new enzymatic systems or reaction conditions could further improve the efficiency and selectivity of this kinetic resolution.

Beyond enzymatic methods, the development of novel organocatalytic and metal-catalyzed asymmetric reactions represents a significant frontier. chiralpedia.com Approaches such as chiral phosphoric acid-catalyzed Povarov reactions, asymmetric aza-Michael reactions, and supramolecular organocatalysis have shown success in creating chiral tetrahydroquinolines. rsc.orgimperial.ac.uknih.gov Future work could adapt these methodologies to directly install the azide functionality or a precursor group at the C8 position with high stereocontrol, potentially bypassing the need for chiral resolution of a racemic intermediate.

| Method | Description | Key Features |

| Enzymatic Kinetic Resolution | Lipase-catalyzed acetylation of racemic 8-hydroxy-tetrahydroquinoline, followed by mesylation and SN2 substitution with azide. researchgate.net | High enantiomeric purity; relies on inversion of configuration. |

| Organocatalytic Cycloannulations | Asymmetric [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with alkenes. nih.gov | Creates multiple stereocenters; high diastereoselectivity and enantioselectivity. |

| Aza-Michael Reactions | Intramolecular cyclization to form the tetrahydroquinoline core, with chirality induced by a chiral catalyst. imperial.ac.uk | Establishes stereochemistry early in the synthetic route. |

| Supramolecular Organocatalysis | Use of catalyst systems like quinidine-NH-thiourea/L-phenylalanine for asymmetric synthesis followed by reductive amination. rsc.org | Functionalized chiral products from simple substrates. |

Expanding the Scope of Azide Reactivity for Novel Architectures

The azide group in this compound is a gateway to a vast array of chemical transformations, allowing for the construction of novel and complex molecular frameworks. mdpi.comnih.gov While reduction of the azide to the corresponding 8-amino derivative is a common and useful transformation, future research will undoubtedly explore the broader reactivity of this functional group. mdpi.comnih.gov

A major area of opportunity lies in cycloaddition reactions. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be used to link the this compound scaffold to a wide variety of alkyne-containing molecules, creating diverse libraries of 1,2,3-triazole conjugates. These reactions are known for their high efficiency and functional group tolerance. Similarly, strain-promoted azide-alkyne cycloadditions (SPAAC) with strained cyclooctynes would allow for bio-orthogonal conjugation without the need for a cytotoxic copper catalyst. Base-catalyzed methods are also being developed that facilitate cycloadditions of heterocyclic azides to form complex diheterocyclic compounds. beilstein-journals.org

Other transformations of the azide group can lead to unique heterocyclic systems. For example, the reaction of the azide with isocyanates or isothiocyanates can be used to form fused heterocyclic systems. scispace.com Multicomponent reactions involving the azide group offer another powerful strategy for rapidly building molecular complexity from simple starting materials. rsc.org These approaches could be used to synthesize novel polycyclic structures with potential applications in drug discovery and materials science.

Computational Design and Predictive Modeling for this compound Chemistry

Computational chemistry offers powerful tools to accelerate and guide research into this compound and its derivatives. mit.edu Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are increasingly applied to tetrahydroquinoline-based compounds to predict their biological activity and guide the design of new therapeutic agents. mdpi.comnih.govnih.gov

Future applications of computational modeling in this specific area could include:

Predicting Reactivity: Quantum mechanical calculations can model the transition states of various azide reactions, helping to predict reaction outcomes and optimize conditions for desired transformations. This can prescreen potential reaction partners and catalysts, saving significant experimental time and resources. mit.edu

Designing Novel Inhibitors: The this compound scaffold can be used as a starting point for designing inhibitors of specific biological targets, such as enzymes or receptors. nih.gov Molecular docking simulations can predict how derivatives of this compound bind to a target's active site. mdpi.compreprints.orgresearchgate.net Subsequent MD simulations can then assess the stability of these protein-ligand complexes over time, providing insights into their dynamic behavior and binding affinity. mdpi.comresearchgate.net

Developing QSAR Models: By synthesizing a library of derivatives from this compound and evaluating their biological activity, researchers can develop QSAR models. nih.gov These statistical models correlate chemical structure with activity, identifying key physicochemical properties that are crucial for a desired biological effect and enabling the rational design of more potent and selective compounds. nih.govnih.gov

ADME Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. nih.govrsc.org This in silico analysis helps to prioritize candidates with favorable drug-like properties for synthesis and further testing.

By integrating these computational approaches with synthetic chemistry, researchers can more efficiently explore the chemical space around the this compound core, accelerating the discovery of new molecules with valuable properties.

Q & A

Q. Q1. What are the primary synthetic routes for (8S)-8-azido-5,6,7,8-tetrahydroquinoline, and how can purity be optimized?

The compound is typically synthesized via catalytic hydrogenation of quinoline derivatives using palladium on carbon (Pd/C) under mild conditions (room temperature, atmospheric H₂) to selectively reduce the aromatic ring . For azido functionalization, diazotransfer reactions or nucleophilic substitution with NaN₃ may follow. Purity optimization involves continuous flow reactors for scalable production, as they ensure precise control over temperature and pressure . Post-synthesis purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol.

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the azido group (N₃) at the 8-position causes distinct deshielding of adjacent protons .

- X-ray Crystallography : Resolves absolute stereochemistry and conformational preferences (e.g., chair vs. boat configurations in the tetrahydro ring) .

- IR Spectroscopy : The azide stretch (~2100 cm⁻¹) verifies functional group integrity .

Advanced Synthetic Methodologies

Q. Q3. How can organometallic intermediates like 8-lithio-5,6,7,8-tetrahydroquinoline be utilized for functionalization?

The 8-lithio derivative, generated via n-BuLi deprotonation, reacts with electrophiles (e.g., CO₂, isothiocyanates) to yield carboxamides or thiocarboxamides. For example:

Reaction with trimethylsilyl isocyanate forms carboxamides after hydrolysis .

Substitution with alkyl halides produces N-alkylated derivatives, useful in ligand design .

Key considerations: Reaction temperature (-78°C to 0°C) and solvent (THF/hexane) impact regioselectivity .

Q. Q4. What mechanistic insights explain contradictions in reaction outcomes with azido derivatives?

Discrepancies in product distribution (e.g., unexpected dehydrogenation during ruthenium complex formation) arise from:

- Oxidative conditions : Azides may decompose to nitrenes under heat or light, leading to side reactions .

- Metal coordination : RuCl₂(PPh₃)₃ catalyzes ligand oxidation, converting amines to imines .

Mitigation strategies include inert atmospheres (N₂/Ar) and low-temperature protocols.

Biological and Catalytic Applications

Q. Q5. What methodologies assess the biological potential of (8S)-8-azido-tetrahydroquinoline derivatives?

Q. Q6. How does (8S)-8-azido-tetrahydroquinoline function in transition-metal catalysis?

The amine/azido groups act as ligands, forming stable complexes with Ir(III), Ru(II), or Pd(II). For example:

- Ring-opening polymerization (ROP) : Chiral Ir(III) complexes catalyze ε-caprolactone polymerization, with enantioselectivity influenced by the tetrahydroquinoline scaffold .

- Hydrogenation catalysis : Pd complexes show enhanced activity in asymmetric reductions due to stereoelectronic effects .

Data Analysis and Computational Modeling

Q. Q7. How can computational methods resolve stereochemical ambiguities in azido derivatives?

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate stereoisomers .

- Molecular Dynamics (MD) : Simulate conformational flexibility of the tetrahydro ring to identify dominant states (e.g., chair vs. twist-boat) .

- Vibrational Circular Dichroism (VCD) : Assign absolute configurations by correlating experimental and computed spectra .

Q. Q8. What strategies address contradictions in biological activity data across structural analogs?

- SAR Studies : Systematically modify substituents (e.g., azido vs. amido groups) and compare IC₅₀ values .

- Crystallographic Analysis : Resolve binding modes with target proteins (e.g., kinase inhibitors) to explain potency differences .

Advanced Structural and Mechanistic Studies

Q. Q9. What experimental approaches validate the role of the azido group in reaction mechanisms?

Q. Q10. How does the tetrahydroquinoline scaffold influence enantioselectivity in asymmetric catalysis?

The rigid bicyclic structure imposes steric constraints on metal centers, favoring specific transition states. For example:

- Chiral Ir(III) Complexes : The (8S)-configuration directs ε-caprolactone approach, yielding >90% enantiomeric excess (ee) .

- Steric Maps : Molecular modeling (e.g., PyMol) visualizes steric bulk around the metal center to rationalize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.